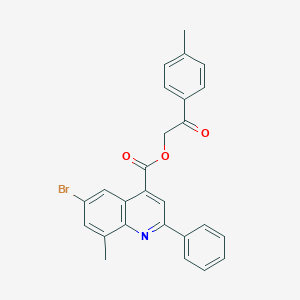![molecular formula C17H12Cl2N2O2 B338289 1-(3,4-DICHLOROPHENYL)-2-[(3-METHYL-2-QUINOXALINYL)OXY]-1-ETHANONE](/img/structure/B338289.png)
1-(3,4-DICHLOROPHENYL)-2-[(3-METHYL-2-QUINOXALINYL)OXY]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DICHLOROPHENYL)-2-[(3-METHYL-2-QUINOXALINYL)OXY]-1-ETHANONE is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DICHLOROPHENYL)-2-[(3-METHYL-2-QUINOXALINYL)OXY]-1-ETHANONE typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the 3-Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or other suitable reagents.
Attachment of the 3,4-Dichlorophenyl Group: This step involves the reaction of the quinoxaline derivative with a 3,4-dichlorophenyl halide under nucleophilic substitution conditions.
Formation of the Ethanone Linkage: The final step involves the formation of the ethanone linkage through an appropriate coupling reaction, such as the reaction of an acyl chloride with an alcohol.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DICHLOROPHENYL)-2-[(3-METHYL-2-QUINOXALINYL)OXY]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core or the dichlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-2-[(3-METHYL-2-QUINOXALINYL)OXY]-1-ETHANONE depends on its specific biological target. Generally, quinoxaline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: By interacting with specific receptors, it can modulate cellular signaling pathways.
DNA Intercalation: By intercalating into DNA, it can affect DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-2-[(2-quinoxalinyl)oxy]ethanone: Lacks the 3-methyl group on the quinoxaline core.
1-(3,4-Dichlorophenyl)-2-[(3-methyl-4-quinoxalinyl)oxy]ethanone: Has a different substitution pattern on the quinoxaline core.
1-(3,4-Dichlorophenyl)-2-[(3-methyl-2-quinoxalinyl)oxy]propanone: Contains a propanone linkage instead of ethanone.
Uniqueness
1-(3,4-DICHLOROPHENYL)-2-[(3-METHYL-2-QUINOXALINYL)OXY]-1-ETHANONE is unique due to its specific substitution pattern and the presence of both dichlorophenyl and quinoxaline moieties. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H12Cl2N2O2 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(3-methylquinoxalin-2-yl)oxyethanone |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-17(21-15-5-3-2-4-14(15)20-10)23-9-16(22)11-6-7-12(18)13(19)8-11/h2-8H,9H2,1H3 |
InChI Key |
ZRXJDZKZUVEROU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1OCC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OCC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-oxo-4-[4-(2-phenylphenoxy)anilino]butanoic acid](/img/structure/B338219.png)




![N-[3-(2-oxo-2-phenylethoxy)phenyl]-2-furamide](/img/structure/B338233.png)
